
Prostaglandin F2alpha Alcohol methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin F2alpha Alcohol Methyl Ether is a derivative of Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects and play crucial roles in various physiological processes, including inflammation, blood flow, and the induction of labor . This compound is particularly noted for its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha Alcohol Methyl Ether typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic total synthesis, which includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . These reactions are performed under mild conditions to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysis in industrial settings has been shown to improve efficiency and reduce costs. Key steps include the use of copper(II)-catalyzed regioselective p-phenylbenzoylation and the use of co-solvents like methyl tert-butyl ether to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin F2alpha Alcohol Methyl Ether undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in this compound can yield ketones or aldehydes, while reduction can revert these products back to alcohols .
Wissenschaftliche Forschungsanwendungen
Prostaglandin F2alpha Alcohol Methyl Ether has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling and regulation.
Wirkmechanismus
Prostaglandin F2alpha Alcohol Methyl Ether exerts its effects by binding to the prostaglandin F2alpha receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the uterus, it stimulates luteolytic activity and the release of oxytocin, which are crucial for labor induction . The compound’s action is highly dependent on the number of receptors present on the target cells.
Vergleich Mit ähnlichen Verbindungen
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Comparison: Prostaglandin F2alpha Alcohol Methyl Ether is unique in its specific receptor binding and the resulting physiological effects. While similar compounds like cloprostenol and bimatoprost also bind to prostaglandin receptors, they may have different affinities and efficacies, leading to varied therapeutic applications. For instance, bimatoprost is widely used in the treatment of glaucoma, whereas this compound is more focused on reproductive health .
Eigenschaften
Molekularformel |
C21H38O4 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol |
InChI |
InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18?,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
VWEVSUSNDAHANL-QMCPRPJGSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCCOC)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



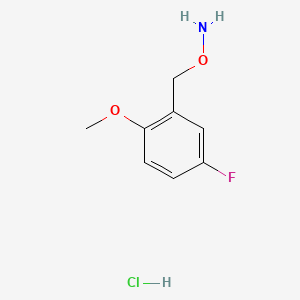
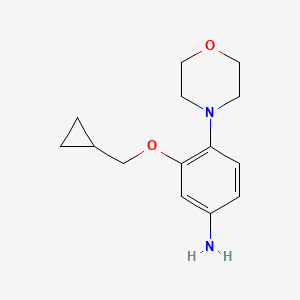
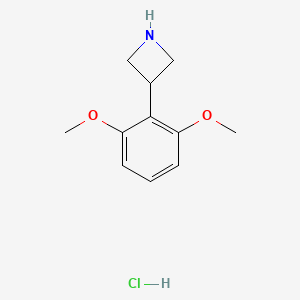
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
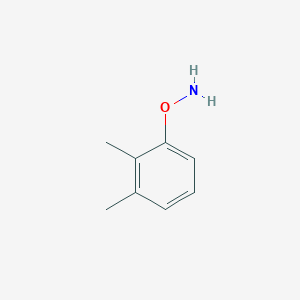
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
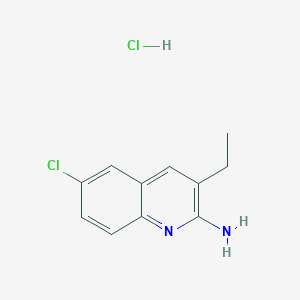

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
